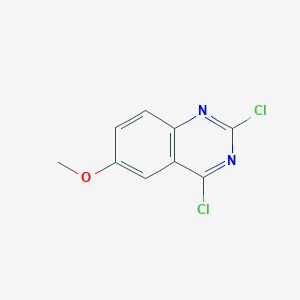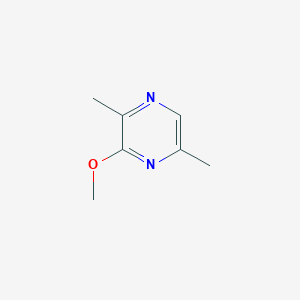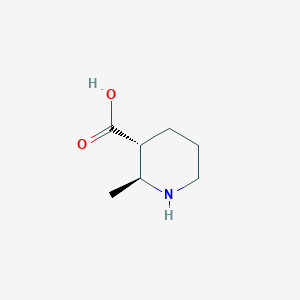
5,6-Dihydroretinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroretinal: is a synthetic derivative of retinal, a form of vitamin A aldehyde. It is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the retinal molecule. This modification results in a compound with unique photochemical properties, making it a valuable subject of study in various scientific fields, including biochemistry and photobiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroretinal typically involves the hydrogenation of retinal. The process begins with the preparation of all-trans retinal, which is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature, resulting in the selective reduction of the 5,6-double bond to yield this compound .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of high-purity retinal and the controlled hydrogenation process to ensure the selective reduction of the desired double bond .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroretinal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) for selective reductions.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild acidic or basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dihydroretinal has several scientific research applications:
Biochemistry: It is used to study the photochemical properties of visual pigments and their analogues.
Photobiology: It serves as a model compound to investigate the mechanisms of light-induced reactions in biological systems.
Medicine: Research on this compound contributes to understanding retinal diseases and developing potential treatments.
Industry: It is used in the development of light-sensitive materials and devices
Mechanism of Action
The mechanism of action of 5,6-Dihydroretinal involves its interaction with opsin proteins to form visual pigments. Upon absorption of light, the compound undergoes isomerization, leading to a conformational change in the opsin protein. This change triggers a cascade of biochemical events, ultimately resulting in visual signal transduction. The molecular targets include the retinal-binding site of opsin proteins, and the pathways involved are those related to the visual cycle .
Comparison with Similar Compounds
Retinal: The parent compound with a double bond between the 5th and 6th carbon atoms.
11-cis-Retinal: An isomer of retinal involved in the visual cycle.
9-cis-Retinal: Another isomer of retinal with distinct photochemical properties.
Uniqueness of 5,6-Dihydroretinal: this compound is unique due to the absence of the double bond between the 5th and 6th carbon atoms, which alters its photochemical behavior. This modification makes it a valuable tool for studying the structure-function relationships in visual pigments and exploring new applications in photobiology and medicine .
Properties
CAS No. |
19907-28-9 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,18-19H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13- |
InChI Key |
UREHIXRTGAZOND-BOOMUCAASA-N |
SMILES |
CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C |
Isomeric SMILES |
CC1CCCC(C1/C=C/C(=C\C=C\C(=C/C=O)\C)/C)(C)C |
Canonical SMILES |
CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C |
| 72535-16-1 | |
Synonyms |
5,6-dihydroretinal 5,6-dihydroretinal, (cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;(Z)-4-phenyl-3-[2-(3-piperidin-1-ium-1-ylpropoxy)phenoxy]but-3-en-2-one](/img/structure/B11853.png)









![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)


